

Application Notes: The Role of Thiols in the Fragrance Industry

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Compound of Interest					
Compound Name:	Crotyl mercaptan				
Cat. No.:	B15372487	Get Quote			

Introduction: Crotyl Mercaptan and the Thiol Family in Fragrance

While **crotyl mercaptan** (2-butene-1-thiol) is recognized as a potent, aroma-active compound identified in roasted sesame seeds and is sometimes used as a food odorant, it is not a conventional ingredient in the commercial fragrance industry.[1][2] Its potent, likely sulfurous and alliaceous (garlic-like) odor profile makes it generally unsuitable for fine fragrance applications.[3][4]

However, the broader chemical class to which **crotyl mercaptan** belongs—thiols (or mercaptans)—plays a crucial and increasingly sophisticated role in modern perfumery.[5][6][7] Sulfur-containing compounds are among the most powerful known odorants, detectable by the human nose at exceptionally low concentrations, often in the parts-per-billion range.[4][5] Although typically associated with unpleasant smells, certain complex thiols, when used in extreme dilution, can impart hyper-realistic and novel fruity, green, or savory notes that are otherwise unattainable.[3][8] They are instrumental in creating the characteristic scents of tropical fruits, blackcurrant, grapefruit, and coffee.[5][9]

These application notes will focus on the general principles and protocols for utilizing fragrance-relevant thiols, drawing on examples of compounds that have gained prominence in the industry.

Key Applications of Thiols in Fragrance Compositions

Methodological & Application





The primary application of specialized thiols in perfumery is to introduce a unique and powerful naturalness, particularly for fruit accords. Their high impact at low concentrations makes them highly effective "specialty" ingredients.

- Tropical and Citrus Notes: Compounds like 3-mercaptohexanol and its derivatives are vital for creating authentic grapefruit, passionfruit, and guava accords.[5][8] For instance, ethyl 3-mercapto-2-methylbutanoate is specifically used to impart a guava/mango characteristic.[8]
- Cassis (Blackcurrant) Effect: One of the most famous applications is the use of 8-mercaptop-menthan-3-one to create the signature "catty" or sharp, green, fruity note of blackcurrant buds (cassis).[5][6][7][10] This compound is a cornerstone of many green and fruity-floral fragrances.[11]
- Savory and Roasted Notes: In niche applications, certain thiols can be used to create roasted coffee, nutty, or savory food-like (gourmand) scents, leveraging their inherent sulfurous character in a controlled manner.[9]
- Synergistic Effects: Thiols act as powerful synergists, modifying and enhancing other fragrance ingredients.[3] Even at concentrations below their individual detection threshold, they can significantly alter the overall perception of a fragrance mixture, adding complexity and realism.[5][6][7]

Quantitative Data: Representative Thiols in the Fragrance Industry

The following table summarizes the olfactory properties of several thiols that have found successful application in fragrance creation. Due to their potency, they are typically used at concentrations of 0.01 ppm to 1% of the fragrance oil concentrate.[8]



Compound Name	CAS Number	Odor Profile	Typical Use Level (in concentrate)	Application Examples
8-Mercapto-p- menthan-3-one	38462-22-5	Intense blackcurrant (cassis), boxwood, "catty"	0.01 - 0.1%	Fruity-floral, chypre, and green fragrances.[5][6]
p-Menthene-8- thiol	71159-90-5	Fresh grapefruit, citrus peel, tropical	0.01 - 0.5%	Citrus colognes, tropical fruit accords.[5][6]
3- Mercaptohexanol	51755-83-0	Grapefruit, passionfruit, guava, green	0.01 - 1.0%	Reconstitution of tropical fruit notes, white wine aromas.[5][6]
4-Methoxy-2- methyl-2- butanethiol	94087-83-9	Blackcurrant, boxwood, slightly herbaceous	0.01 - 0.2%	Green and fruity compositions, often paired with cassis notes.[11]
Furfuryl Mercaptan	98-02-2	Roasted coffee, nutty, savory	0.01 - 0.5%	Gourmand fragrances, coffee and chocolate accords.[1]

Experimental Protocols

Protocol: Olfactory Evaluation via Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the specific odor-active thiol compounds within a complex fragrance mixture or raw material. GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[12][13]



Methodology:

Sample Preparation:

- Prepare a dilution of the fragrance oil or raw material in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of 0.1-1.0%.
- For headspace analysis of a finished product (e.g., perfume), place a small amount of the product in a headspace vial and equilibrate at a controlled temperature (e.g., 80°C for 15 minutes).[14]

Instrumentation:

- Gas Chromatograph (GC) equipped with a column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column like DB-5 or DB-Wax).
- The column effluent is split between a standard detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated olfactory detection port (ODP).[12]
- The ODP transfer line should be heated to prevent condensation of analytes.[13][14]
 Humidified air is supplied to the ODP to prevent nasal dehydration for the assessor.[14]

GC Parameters (Example):

Injector Temperature: 250°C

Carrier Gas: Helium

Oven Program: 50°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min.

Split Ratio: 1:1 (to ODP and MS/FID)

Olfactometry Procedure:

 A trained sensory panelist (assessor) sniffs the effluent from the ODP throughout the GC run.



- The assessor records the retention time, duration, and a qualitative description of any perceived odor.
- An intensity score (e.g., on a scale of 1 to 5) is assigned to each odor event.
- This process is repeated with multiple assessors to create an "aromagram," which plots odor intensity or detection frequency against retention time.[13]
- Data Analysis:
 - The aromagram is aligned with the chromatogram from the MS or FID.
 - Odor-active peaks are identified by matching the retention times. The MS provides structural identification of the compounds responsible for the specific scents.

Protocol: Sensory Panel Evaluation of Thiol-Containing Fragrances

Objective: To determine the hedonic preference, perceived intensity, and character of a finished fragrance containing a specific thiol, and to ensure the thiol is well-integrated without causing off-notes.[15][16]

Methodology:

- Panelist Selection:
 - Select a panel of 30-50 screened and trained participants.[17] Panelists should be regular users of the product category being tested (e.g., fine fragrance, body wash).[16][17]
- Sample Preparation:
 - Prepare the finished fragrance product (e.g., an Eau de Toilette at 10% fragrance oil in ethanol).
 - Prepare a control sample without the thiol ingredient and one or more test samples with the thiol at varying concentrations (e.g., 0.01%, 0.05%, 0.1% in the fragrance oil).
 - Samples should be coded with random three-digit numbers to blind the panelists.[18]



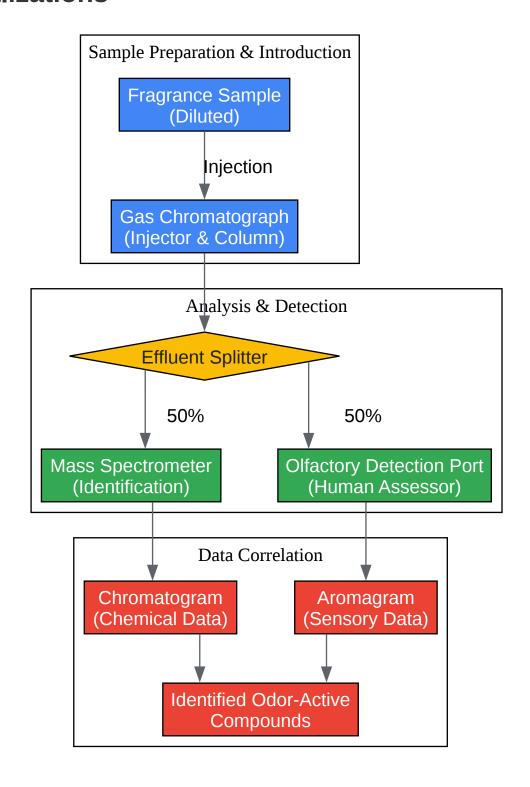
- Evaluation Procedure (Blotter Test):
 - Dip fragrance blotters into each sample to a uniform depth and allow the initial solvent to evaporate for 30 seconds.
 - Present the coded blotters to panelists in a randomized, balanced order in a wellventilated, odor-free environment.[18]
 - Ask panelists to evaluate the samples at different time points to assess the top, middle, and base notes:
 - T=0 (initial impression)
 - T=30 minutes
 - T=4 hours
- Data Collection:
 - Panelists will rate the samples based on several attributes using a standardized scale (e.g., a 9-point hedonic scale).[17]
 - Key Attributes:
 - Overall Liking / Preference
 - Fragrance Intensity
 - Naturalness of the Fruit Note (e.g., "How authentic is the grapefruit scent?")
 - Presence of any Off-Notes (e.g., "Do you detect any sulfurous or unpleasant smells?")
 - Descriptive analysis (panelists provide words to describe the scent).[15]
- Statistical Analysis:
 - Analyze the quantitative data using appropriate statistical methods (e.g., ANOVA, t-tests)
 to determine if there are significant differences in preference, intensity, or other attributes



between the control and test samples.

o Compile the descriptive terms to build a sensory map of the fragrance profile.

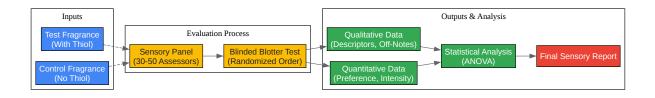
Visualizations





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GC-Olfactometry (GC-O) Experimental Workflow.



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Sensory Panel Evaluation Logical Flow.

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